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The NOD-like receptor protein 3 (NLRP3) inflammasome is a critical component of the innate

immune system, acting as a sensor for a wide array of danger signals, including pathogen-

associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).

[1][2] Aberrant activation of the NLRP3 inflammasome is implicated in a host of inflammatory

diseases, such as cryopyrin-associated periodic syndromes (CAPS), Alzheimer's disease,

atherosclerosis, and type 2 diabetes, making it a prime therapeutic target.[3][4] This document

provides a detailed overview of INF4E, a small molecule inhibitor that selectively targets the

ATPase activity of NLRP3, offering a valuable tool for research and a potential scaffold for drug

development.

The NLRP3 Inflammasome Pathway
Canonical activation of the NLRP3 inflammasome is a two-step process.[1]

Signal 1 (Priming): The first signal, typically initiated by PAMPs like lipopolysaccharide (LPS)

binding to Toll-like receptors (TLRs), triggers the NF-κB signaling pathway. This leads to the

transcriptional upregulation of key inflammasome components, including NLRP3 itself and

pro-IL-1β.[1][2]

Signal 2 (Activation): The second signal is provided by diverse stimuli such as extracellular

ATP, pore-forming toxins (e.g., nigericin), crystalline substances, and mitochondrial

dysfunction.[5][6] These triggers induce cellular events like potassium (K+) efflux, which are
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thought to be a common upstream event for NLRP3 activation.[5][7] This leads to the

oligomerization of NLRP3, the recruitment of the adaptor protein ASC (apoptosis-associated

speck-like protein containing a CARD), and the subsequent recruitment of pro-caspase-1.[8]

[9][10] This assembly facilitates the autocatalytic cleavage and activation of caspase-1.

Activated caspase-1 has two primary functions:

It cleaves the pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, active

forms for secretion.[9][10]

It cleaves Gasdermin D (GSDMD), whose N-terminal fragment forms pores in the plasma

membrane, leading to a lytic, pro-inflammatory form of cell death known as pyroptosis and

facilitating cytokine release.[1][11]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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